Cas no 1208-86-2 (4-Methoxy-N-phenylaniline)

4-Methoxy-N-phenylaniline 化学的及び物理的性質
名前と識別子
-
- 4-Methoxy-N-phenylaniline
- N-(4-methoxyphenyl)phenylamine
- (4-METHOXY-PHENYL)-PHENYL-AMINE
- 4-METHOXYDIPHENYLAMINE
- P-METHOXYDIPHENYLAMINE
- 4-Methoxy-N-phenylbenzenamine
- N-Phenyl-p-anisidine
- N-Phenyl-4-methoxyaniline
- Benzenamine, 4-methoxy-N-phenyl-
- 4-methoxy-N-phenyl-aniline
- OBHGSIGHEBGGFS-UHFFFAOYSA-N
- NSC31630
- 4-methoxyphenylaniline
- n-(p-methoxyphenyl)aniline
- n-(4-methoxyphenyl)aniline
- Oprea1_627634
- n-(4-methoxyphenyl)benzenamine
- Benzenamine,4-methoxy-N-phenyl-
- N-
- DS-18561
- NCGC00325014-01
- EN300-06439
- FT-0655814
- CS-W010506
- SR-01000393532
- 1208-86-2
- J-501425
- SY036318
- AB01100227-03
- M2069
- DTXSID70153017
- (4-methoxy-phenyl)-phenyl-amine, AldrichCPR
- A804608
- EINECS 214-902-9
- NSC 31630
- AMY17952
- Z56926525
- NS00023936
- N-(4-Methoxyphenyl)-N-phenylamine
- N-(4-Methoxyphenyl)-N-phenylamine #
- SCHEMBL316390
- SR-01000393532-1
- MFCD00228649
- AKOS001061312
- NSC-31630
- DB-061827
- 4-Methoxy-N-phenyl-benzenamine; N-Phenyl-p-anisidine; (4-Methoxyphenyl)phenylamine; 4-Methoxy-Nphenylbenzenamine;
-
- MDL: MFCD00228649
- インチ: 1S/C13H13NO/c1-15-13-9-7-12(8-10-13)14-11-5-3-2-4-6-11/h2-10,14H,1H3
- InChIKey: OBHGSIGHEBGGFS-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])[H])C1C([H])=C([H])C(=C([H])C=1[H])N([H])C1C([H])=C([H])C([H])=C([H])C=1[H]
計算された属性
- せいみつぶんしりょう: 199.10000
- どういたいしつりょう: 199.099714
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 169
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 21.3
- ひょうめんでんか: 0
じっけんとくせい
- 密度みつど: 1.1100
- ゆうかいてん: 104.0 to 108.0 deg-C
- ふってん: 195°C/12mmHg(lit.)
- フラッシュポイント: 134.1±12.6 °C
- 屈折率: 1.61
- PSA: 21.26000
- LogP: 3.51180
- じょうきあつ: 0.0±0.7 mmHg at 25°C
4-Methoxy-N-phenylaniline セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険カテゴリコード: 22-41
- セキュリティの説明: H303+H313+H333
-
危険物標識:
- ちょぞうじょうけん:4°Cで保存し、-4°Cで保存するのがより良い
4-Methoxy-N-phenylaniline 税関データ
- 税関コード:2922299090
- 税関データ:
中国税関コード:
2922299090概要:
2922299090。他のアミノ基(ナフトール/フェノール)およびエーテル/エステル(1つ以上の酸素含有基を含む塩を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
要約:
2922299090。他のアミノナフトール及び他のアミノフェノールは、1種以上の酸素官能基を含むものを除いて、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
4-Methoxy-N-phenylaniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM248197-25g |
4-Methoxy-N-phenylaniline |
1208-86-2 | 95+% | 25g |
$212 | 2022-06-14 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M2069-5G |
4-Methoxydiphenylamine |
1208-86-2 | >98.0%(GC) | 5g |
¥280.00 | 2024-04-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1018252-25g |
4-Methoxy-N-phenylaniline |
1208-86-2 | 98% | 25g |
¥386.00 | 2024-08-09 | |
abcr | AB261659-1g |
4-Methoxydiphenylamine, 98%; . |
1208-86-2 | 98% | 1g |
€64.80 | 2024-06-09 | |
Fluorochem | 229153-1g |
4-Methoxy-N-phenylaniline |
1208-86-2 | 95% | 1g |
£10.00 | 2022-02-28 | |
Ambeed | A106645-5g |
4-Methoxy-N-phenylaniline |
1208-86-2 | 97% | 5g |
$15.0 | 2025-02-24 | |
Ambeed | A106645-25g |
4-Methoxy-N-phenylaniline |
1208-86-2 | 97% | 25g |
$72.0 | 2025-02-24 | |
TRC | M262970-5g |
4-Methoxy-N-phenylaniline |
1208-86-2 | 5g |
$ 127.00 | 2023-09-07 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M102493-5g |
4-Methoxy-N-phenylaniline |
1208-86-2 | 98% | 5g |
¥120.90 | 2023-09-02 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M95750-100g |
4-Methoxy-N-phenylaniline |
1208-86-2 | 97% | 100g |
¥3832.0 | 2022-04-27 |
4-Methoxy-N-phenylaniline サプライヤー
4-Methoxy-N-phenylaniline 関連文献
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Zhiming Wang,Hanjie Mo,Dongping Cheng,Weiliang Bao Org. Biomol. Chem. 2012 10 4249
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Afsaneh Farokhi,Hashem Shahroosvand,Gabriele Delle Monache,Melanie Pilkington,Mohammad Khaja Nazeeruddin Chem. Soc. Rev. 2022 51 5974
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Ganghu Wang,Jianhua Zhang,Legen Hu,Jiaquan Wang,Chunyin Zhu Org. Biomol. Chem. 2023 21 754
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Sally Mabrouk,Mengmeng Zhang,Zhihui Wang,Mao Liang,Behzad Bahrami,Yungen Wu,Jinhua Wu,Qiquan Qiao,Shangfeng Yang J. Mater. Chem. A 2018 6 7950
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Pachaiyappan Murugan,Ting Hu,Xiaotian Hu,Yiwang Chen J. Mater. Chem. A 2022 10 5044
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Amir Hossein Ghasemi,Hossein Naeimi New J. Chem. 2020 44 5056
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Xue-Qi Zhang,Zhong-Xia Wang Org. Biomol. Chem. 2014 12 1448
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Abolfazl Ghaderian,Meenakshi Pegu,Naveen Harindu Hemasiri,Peng Huang,Shahzada Ahmad,Samrana Kazim J. Mater. Chem. C 2022 10 476
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Cassandre Quinton,Valérie Alain-Rizzo,Cécile Dumas-Verdes,Gilles Clavier,Laurence Vignau,Pierre Audebert New J. Chem. 2015 39 9700
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Kena Zhang,Olivier Provot,Christine Tran,Mouad Alami,Abdallah Hamze Org. Biomol. Chem. 2021 19 5358
4-Methoxy-N-phenylanilineに関する追加情報
Comprehensive Overview of 4-Methoxy-N-phenylaniline (CAS No. 1208-86-2): Properties, Applications, and Industry Insights
4-Methoxy-N-phenylaniline (CAS No. 1208-86-2), also known as p-Methoxydiphenylamine, is a versatile organic compound widely utilized in pharmaceuticals, agrochemicals, and specialty chemical synthesis. This aromatic amine derivative features a methoxy group (-OCH3) and a phenylamino (-NHPh) moiety, imparting unique reactivity and solubility properties. Its molecular formula, C13H13NO, and molecular weight of 199.25 g/mol make it a valuable intermediate in fine chemical manufacturing.
In recent years, the demand for 4-Methoxy-N-phenylaniline has surged due to its role in synthesizing advanced materials, such as liquid crystals and OLED (Organic Light-Emitting Diode) components. Researchers and manufacturers frequently search for "4-Methoxy-N-phenylaniline solubility," "CAS 1208-86-2 suppliers," and "p-Methoxydiphenylamine synthesis" to address formulation challenges. The compound's stability under mild conditions and compatibility with polar solvents like ethanol and acetone further enhance its industrial appeal.
The pharmaceutical industry leverages 4-Methoxy-N-phenylaniline as a precursor for drug candidates targeting neurological and inflammatory disorders. Its structural motif aligns with trends in "green chemistry" and "sustainable synthesis," as it enables atom-efficient reactions with reduced waste generation. Analytical techniques such as HPLC and GC-MS are commonly employed to verify the purity of CAS No. 1208-86-2, with typical commercial grades offering ≥98% purity.
Environmental and regulatory considerations are critical when handling 4-Methoxy-N-phenylaniline. While not classified as hazardous under major chemical inventories (e.g., REACH, TSCA), proper storage in amber glass containers under inert atmosphere is recommended to prevent oxidation. Users often inquire about "4-Methoxy-N-phenylaniline MSDS" and "biodegradability of aromatic amines" to ensure compliance with workplace safety standards.
Emerging applications in electronic materials have positioned 1208-86-2 as a key building block for conductive polymers. Its electron-donating methoxy group facilitates charge transport, making it relevant to "organic electronics research" and "flexible display technology." Patent literature reveals growing interest in derivatizing this compound for use in photovoltaic devices and sensors.
From a market perspective, the global supply chain for 4-Methoxy-N-phenylaniline remains robust, with major producers located in Asia, Europe, and North America. Quality control parameters such as "residual solvent limits" and "heavy metal content" dominate technical discussions among buyers. The compound's price volatility is often linked to raw material availability, particularly anisole and nitrobenzene derivatives used in its production.
Innovative purification methods, including recrystallization from hexane/ethyl acetate mixtures or column chromatography, continue to evolve for CAS 1208-86-2. These advancements address the need for ultra-high-purity material in sensitive applications like "medical device coatings" and "biocompatible polymers." Analytical data (FTIR, 1H NMR) typically confirm the characteristic signals of the methoxy (δ 3.7-3.9 ppm) and aromatic protons (δ 6.8-7.4 ppm).
Future research directions for p-Methoxydiphenylamine may explore its potential in catalytic systems or as a ligand in transition metal complexes. The compound's balanced lipophilicity (LogP ~2.5) also makes it a candidate for "drug delivery optimization" studies. As industries prioritize "bio-based intermediates," derivatization routes using renewable feedstocks could further expand the utility of this structurally adaptable molecule.
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